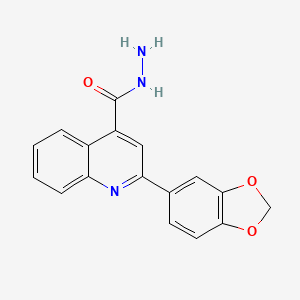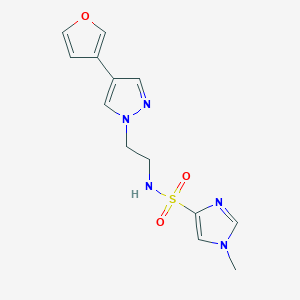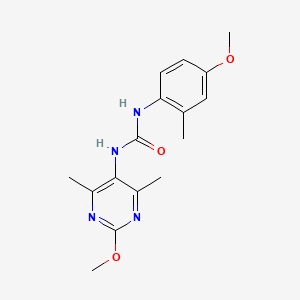![molecular formula C15H17NO3 B2858202 N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide CAS No. 2361658-25-3](/img/structure/B2858202.png)
N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system .
Synthesis Analysis
Spiro compounds can be synthesized by various methods . One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .Molecular Structure Analysis
The common atom that connects the two (or sometimes three) rings in a spiro compound is called the spiro atom . In carbocyclic spiro compounds, the spiro-atom is a quaternary carbon .Chemical Reactions Analysis
Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). They can participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical properties of spiro compounds include density, color, hardness, melting and boiling points, and electrical conductivity . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(17)16-12-9-15(7-8-18-10-15)19-13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJDPXRERRTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(CCOC2)OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)